Enhanced Antiproliferative Activity Compared to Unfunctionalized Indazole Boronic Acid
When evaluated in a cellular assay, 3-Methoxycarbonyl-1H-indazole-6-boronic acid demonstrates a clear improvement in antiproliferative potency against melanoma and breast cancer cell lines compared to the unfunctionalized indazole-6-boronic acid scaffold . Specifically, the compound achieved a cell viability reduction of over 70% at a concentration of 50 nM, with reported IC50 values of < 50 nM and < 100 nM for A375 (melanoma) and MCF7 (breast) cell lines, respectively . In contrast, the unfunctionalized 1H-indazole-6-boronic acid is reported to have an IC50 of 5.15 µM in a related antiproliferative assay, representing a potency difference of approximately 50- to 100-fold .
| Evidence Dimension | Antiproliferative Potency (Cell Viability IC50) |
|---|---|
| Target Compound Data | IC50 < 50 nM (A375 melanoma); IC50 < 100 nM (MCF7 breast) |
| Comparator Or Baseline | 1H-Indazole-6-boronic acid: IC50 = 5.15 µM |
| Quantified Difference | Approximately 50- to 100-fold improvement in potency |
| Conditions | A375 melanoma and MCF7 breast cancer cell lines in vitro |
Why This Matters
This quantitative potency improvement directly supports the prioritization of the 3-methoxycarbonyl substituted analog for oncology-focused medicinal chemistry programs over the simpler, less active scaffold.
